1-Ethoxyethyl acetate
Overview
Description
1-Ethoxyethyl acetate, also known as Ethanol, 1-ethoxy-, 1-acetate, is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a Monoisotopic mass of 132.078644 Da . It is used in various applications including flavoring, coloring, fragrances, and chemical processes .
Synthesis Analysis
1-Ethoxyethyl acetate can be produced via ethanol dehydrogenation . The process involves the reaction of ethylene oxides with various alcohols . Among the products of this reaction, 2-methoxyethanol (EGME), 2-butoxyethanol (EGBE), 2-ethoxyethanol (EGEE), methoxyethyl acetate (EGMEA), buthoxyethylacetate (EGBEA), and ethoxyethyl acetate (EGEEA) are widely used as industrial solvents due to their excellent chemical and physical properties .Molecular Structure Analysis
The molecular structure of 1-Ethoxyethyl acetate consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .Chemical Reactions Analysis
The glycol ethers, including 1-Ethoxyethyl acetate, are an important and widely used class of solvents. They are classified into two series: ethylene glycol ether derivatives (EGE), which are the reaction products of ethylene oxides with various alcohols, and propylene glycol ether derivatives (PGE) synthesized using propylene oxide .Physical And Chemical Properties Analysis
1-Ethoxyethyl acetate is a colorless liquid with a fruity odor . It is volatile at room temperature, slightly toxic, and non-hygroscopic . It has a molecular weight of 132.15924000 and a formula of C6 H12 O3 .Scientific Research Applications
Industrial Applications
- 1-Ethoxyethyl acetate (EGEE-Ac) is utilized in industrial settings, notably in silk-screening operations. A study highlighted its use in silk-screening for aircraft interior panel coverings. Occupational exposure to EGEE-Ac was assessed using urinary 2-ethoxyacetic acid monitoring, indicating inhalation as the primary exposure route (Lowry et al., 1993).
Occupational Exposure Assessment
- Research has focused on evaluating the occupational exposure limits (OELs) for substances like ethoxyethanol (EGEE) and ethoxyethyl acetate (EGEEA), which are developmental toxicants in animals. This assessment used physiologically based pharmacokinetic (PBPK) models and Monte Carlo simulations to establish OELs, contributing to workplace safety guidelines (Sweeney et al., 2001).
Safety Assessment in Cosmetics
- Ethoxyethanol and Ethoxyethanol Acetate have been assessed for safety in cosmetic applications. These compounds were historically used as solvents in cosmetics, and their safety profiles, including toxicity and irritancy potential, have been thoroughly evaluated (Johnson, 2002).
Biological Monitoring for Health Risks
- The health risks associated with 1-Ethoxyethyl acetate exposure, especially in terms of hematological effects, have been studied in silk screening workers. This research contributes to understanding the occupational health implications of working with this compound (Loh et al., 2003).
Exposure in Occupational Environments
- The assessment of airborne and dermal exposure to 1-Ethoxyethyl acetate in occupational environments, such as silk screening shops, provides insights into the levels of exposure workers face and the effectiveness of safety measures like wearing gloves (Shih et al., 2009).
Use in Enzymatic Reactions
- 1-Ethoxyvinyl acetate has been identified as an efficient reagent for lipase-catalyzed esterification in organic solvents. This discovery opens pathways for its application in biochemical and pharmaceutical research (Schudok & Kretzschmar, 1997).
Mechanism of Action
Safety and Hazards
1-Ethoxyethyl acetate is harmful if swallowed, in contact with skin, or if inhaled . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is also flammable and vapour . Proper protective equipment should be worn when handling this compound .
properties
IUPAC Name |
1-ethoxyethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-8-6(3)9-5(2)7/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIARWOGQAQTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862713 | |
Record name | 1-Ethoxyethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
136.00 to 138.00 °C. @ 760.00 mm Hg | |
Record name | (+/-)-1-Acetoxy-1-ethoxyethane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Ethoxyethyl acetate | |
CAS RN |
1608-72-6 | |
Record name | Ethanol, 1-ethoxy-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1608-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxyethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1608-72-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethoxyethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxyethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHOXYETHYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5936511914 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (+/-)-1-Acetoxy-1-ethoxyethane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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